molecular formula C25H19FO6 B2704265 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 845902-59-2

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2704265
CAS No.: 845902-59-2
M. Wt: 434.419
InChI Key: QTBUKNULQDGXII-MSXFZWOLSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one (CAS RN: 845902-59-2; Molecular Formula: C25H19FO6) is a synthetic benzofuranone compound identified as a potent inhibitor of the Marburg virus (MARV), a highly pathogenic filovirus. A 2024 cheminformatics study has demonstrated that this compound effectively targets and inhibits the viral nucleoprotein (NP), which is essential for viral replication . The compound exhibited a high binding affinity in molecular docking studies and demonstrated significant stability in complex with the target protein during Molecular Dynamics (MD) simulation and MM-GBSA analysis, with a calculated binding free energy of -66.01 kcal/mol . These properties make it a promising lead candidate for antiviral research. The compound has a molecular weight of 434.4 g/mol and a topological polar surface area of 71.1 Ų . It is supplied for research applications exclusively and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO6/c1-29-21-10-3-15(11-23(21)30-2)12-24-25(28)19-9-8-18(13-22(19)32-24)31-14-20(27)16-4-6-17(26)7-5-16/h3-13H,14H2,1-2H3/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUKNULQDGXII-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. Benzofuran derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound features a benzofuran core linked to a dimethoxybenzylidene and a fluorophenyl-oxoethoxy moiety. The structural complexity is believed to contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have shown the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1 in various models. Specifically, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells . This suggests that this compound may also possess similar anti-inflammatory properties.

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Benzofuran derivatives have been shown to induce apoptosis in cancer cell lines, such as HepG2 (human liver carcinoma) and K562 (human leukemia). In vitro studies have indicated that certain benzofuran derivatives can significantly inhibit cell proliferation and induce cell death via apoptosis pathways . The mechanism often involves the generation of reactive oxygen species (ROS) and activation of caspases, leading to apoptosis .

Table 1: Anticancer Activity of Related Benzofuran Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG26.525Apoptosis via ROS
Compound BK56210.97Caspase activation

3. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL . The presence of specific substituents on the benzene ring appears to influence their antimicrobial efficacy.

Case Studies

Several case studies highlight the biological potential of benzofuran derivatives:

  • Study on Anti-inflammatory Effects : A derivative similar to the target compound was tested in vivo for its ability to modulate inflammatory responses in animal models, showing significant efficacy in reducing inflammation markers .
  • Anticancer Screening : In a comparative study, various benzofuran derivatives were screened against different cancer cell lines, revealing that modifications at specific positions on the benzofuran ring enhanced cytotoxic activity .

Scientific Research Applications

1.1. Enzyme Inhibition

Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as inhibitors of various enzymes. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one have been investigated for their inhibitory effects on alkaline phosphatase (AP) and tyrosinase:

  • Alkaline Phosphatase Inhibition : A study demonstrated that certain benzofuran derivatives exhibit significant inhibitory activity against alkaline phosphatase through a non-competitive mechanism. Molecular dynamics simulations indicated strong binding affinity and stability of the protein-ligand complex formed with these compounds .
  • Tyrosinase Inhibition : Other studies have focused on the ability of aurones (a class to which this compound belongs) to inhibit human tyrosinase, an enzyme involved in melanin production. Derivatives with specific hydroxyl substitutions showed enhanced inhibitory activity, indicating that structural modifications can significantly influence efficacy .

1.2. Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

2.1. Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methodologies:

  • Microwave-Assisted Synthesis : Recent advancements in synthetic techniques include microwave-assisted condensation reactions using clay catalysts, which enhance yield and reduce reaction time . This method allows for the rapid generation of benzofuran derivatives with diverse substituents.

2.2. Drug Design and Development

The structural framework of this compound serves as a promising scaffold for drug design. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting metabolic disorders and skin conditions related to enzyme dysregulation.

3.1. Case Study on Alkaline Phosphatase Inhibition

A comprehensive study evaluated a series of benzofuran derivatives for their potential as alkaline phosphatase inhibitors. The results indicated that specific substitutions on the benzofuran structure significantly enhanced inhibitory potency and selectivity compared to existing inhibitors .

3.2. Case Study on Tyrosinase Activity

Another research effort focused on synthesizing various aurones and assessing their effectiveness against human tyrosinase. The study found that compounds with multiple hydroxyl groups exhibited substantial inhibition, suggesting that modifications to the benzofuran structure could lead to more effective skin-lightening agents .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group’s substituents significantly alter electronic and steric properties:

Compound Name Benzylidene Substituents Position 6 Substituent Key Observations Reference
Target Compound 3,4-dimethoxy 2-(4-fluorophenyl)-2-oxoethoxy High conjugation; moderate polarity N/A
(Z)-2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one 3,4-dihydroxy None Higher polarity (mp 225–226°C)
(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2,4-dichloro Hydroxy Electron-withdrawing Cl; increased acidity
(2Z)-2-(3-fluorobenzylidene)-6-(allyloxy)benzofuran-3(2H)-one 3-fluoro 2-methylprop-2-enoxy (allyl) Enhanced lipophilicity; steric bulk
(2Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(amino methyl)benzofuran-3(2H)-one 2-chloro Hydroxy; bis(2-methoxyethyl)amino methyl Basic nitrogen improves solubility

Key Findings :

  • Electron-donating vs. withdrawing groups : Methoxy (target compound) and hydroxy groups () increase polarity, whereas chloro/fluoro substituents () enhance electrophilicity.
  • Positional effects : Para-substituted fluorophenyl (target compound) vs. meta-fluoro () alters electronic distribution and steric interactions.

Functional Group Variations at Position 6

The ethoxy chain at position 6 modulates solubility and reactivity:

Compound Name Position 6 Substituent Impact Reference
Target Compound 2-(4-fluorophenyl)-2-oxoethoxy Ketone enables H-bonding; fluorophenyl adds lipophilicity N/A
(Z)-2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one None Simpler structure; higher melting point
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one Hydroxy; 7-methyl Hydroxy increases acidity; methyl enhances stability
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one Hydroxy; 7-methyl Combines fluorophenyl and methyl for balanced properties

Key Findings :

  • Ketone vs. hydroxy : The target compound’s 2-oxoethoxy group may enhance metabolic stability compared to hydroxy analogs ().

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
The synthesis typically involves a Knoevenagel condensation between a benzofuran-3(2H)-one derivative and a substituted benzaldehyde. For example:

Core formation : The benzofuran-3(2H)-one scaffold is functionalized at the 6-position with a 2-(4-fluorophenyl)-2-oxoethoxy group via nucleophilic substitution or esterification .

Benzylidene introduction : A 3,4-dimethoxybenzaldehyde undergoes condensation with the activated methylene group (C-2) of the benzofuranone under basic conditions (e.g., piperidine or L-proline-based catalysts) to form the (Z)-configured benzylidene moiety .

Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization may require solvent selection (e.g., ethanol, THF) or ultrasound-assisted methods to reduce reaction time .

Basic: How is the (Z)-configuration of the benzylidene moiety confirmed?

Answer:
The stereochemistry is determined using:

  • ¹H NMR : Coupling constants (J) of the α,β-unsaturated ketone system (typically J = 12–14 Hz for Z-isomers due to restricted rotation) .
  • NOESY/ROESY : Nuclear Overhauser effects between the benzylidene proton and adjacent groups on the benzofuranone core .
  • X-ray crystallography : Definitive confirmation via crystal structure analysis, as demonstrated in related benzylidene-benzofuranone derivatives .

Advanced: What strategies optimize the Knoevenagel condensation yield?

Answer:
Key factors include:

  • Catalyst selection : L-Proline-based natural deep eutectic solvents (NaDES) enhance reaction efficiency and stereoselectivity under mild conditions (e.g., 59% yield in 18 minutes with ultrasound) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility of aromatic aldehydes.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.
  • Work-up : Acidic quenching followed by extraction minimizes hydrolysis of the oxoethoxy group .

Advanced: How do structural modifications influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzylidene substituents : Electron-donating groups (e.g., 3,4-dimethoxy) enhance π-π stacking with target proteins, while halogens (e.g., 4-fluoro) improve metabolic stability .
  • Oxoethoxy chain : The 4-fluorophenyl group increases lipophilicity, enhancing membrane permeability. Replacing the oxo group with a thioether reduces activity, highlighting the ketone’s role in hydrogen bonding .
  • Stereochemistry : (Z)-isomers often show higher binding affinity than (E)-isomers due to spatial alignment with hydrophobic pockets .

Advanced: What analytical challenges arise during characterization?

Answer:

  • Purity assessment : Trace impurities from incomplete condensation require HPLC (C18 column, acetonitrile/water gradient) or UPLC-MS .
  • Spectral overlap : Aromatic protons in the 6–8 ppm range (¹H NMR) may overlap; use of 2D NMR (COSY, HSQC) resolves assignments .
  • Melting point variability : Batch discrepancies (e.g., ±3°C) are addressed via recrystallization from ethanol/water mixtures .

Advanced: Are computational studies available for this compound?

Answer:

  • Docking studies : Molecular docking predicts interactions with targets like kinase enzymes, where the benzylidene group occupies hydrophobic pockets .
  • ADMET predictions : In silico models (e.g., SwissADME) suggest moderate bioavailability (LogP ~3.5) and CYP450-mediated metabolism, guiding in vivo study design .

Basic: What spectroscopic techniques are essential for characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 437.12) .
  • X-ray diffraction : Resolves crystal packing and stereochemistry .

Advanced: How are discrepancies in spectral data resolved?

Answer:

  • Batch comparison : Cross-validate NMR and HPLC data across synthetic replicates.
  • Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon signals.
  • Crystallography : Single-crystal analysis provides definitive structural evidence, resolving Z/E isomer conflicts .

Basic: What role does the 4-fluorophenyl group play?

Answer:
The 4-fluoro substituent:

  • Enhances lipophilicity , improving blood-brain barrier penetration.
  • Resists metabolic degradation via cytochrome P450 enzymes, extending half-life in vivo .
  • Participates in halogen bonding with target proteins (e.g., fluorine’s σ-hole interaction) .

Advanced: What assays evaluate the compound’s mechanism of action?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity) quantify IC₅₀ values .
  • Cellular uptake : LC-MS/MS measures intracellular concentrations in cancer cell lines .
  • Apoptosis markers : Western blotting for caspase-3/7 activation validates pro-apoptotic effects .

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